N-(3-fluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
Description
N-(3-Fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups
Properties
Molecular Formula |
C20H14F4N2O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-3-1-4-16(11-15)25-18(27)17-5-2-10-26(19(17)28)12-13-6-8-14(9-7-13)20(22,23)24/h1-11H,12H2,(H,25,27) |
InChI Key |
MHXAZUMVUNACHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper iodide.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials, such as polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine and trifluoromethyl groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Known for its use in organic synthesis and as an intermediate in pharmaceuticals.
4-Formylphenylboronic Acid: Used in Suzuki–Miyaura coupling reactions and as an intermediate in the synthesis of biologically active compounds.
Uniqueness
N-(3-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is unique due to its combination of fluorine and trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high specificity and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
